1-Ethyl-2-(piperidin-3-yl)piperidine
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Overview
Description
1-Ethyl-2-(piperidin-3-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-Ethyl-2-(piperidin-3-yl)piperidine typically involves the reaction of piperidine derivatives with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide or ethyl bromide as the ethylating agent in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
1-Ethyl-2-(piperidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Scientific Research Applications
1-Ethyl-2-(piperidin-3-yl)piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(piperidin-3-yl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neural signaling pathways .
Comparison with Similar Compounds
1-Ethyl-2-(piperidin-3-yl)piperidine can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Matrine: An alkaloid with antiproliferative and antimetastatic effects.
Evodiamine: A compound with potential anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that differentiate it from other piperidine derivatives.
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-ethyl-2-piperidin-3-ylpiperidine |
InChI |
InChI=1S/C12H24N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h11-13H,2-10H2,1H3 |
InChI Key |
FLXCSEVIJPITAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2CCCNC2 |
Origin of Product |
United States |
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